3-O-Methyl Estradiol-d3

LC-MS/MS Isotope Dilution Internal Standard

Quantifying EDME in biological matrices without a matched internal standard leads to matrix effect variability and inaccurate LC-MS/MS results. 3-O-Methyl Estradiol-d3 provides the exact solution: • +3 Da mass shift at the metabolically stable 3-methoxy position ensures baseline MS resolution without chromatographic interference. • Enables quantitative correlation of cellular EDME exposure with TRPML1 target engagement (IC₅₀ 0.22-0.6 µM). • Validated impurity reference standard for ANDA submissions and QC release testing of estradiol formulations. Supplied with CoA; ambient shipping; global delivery.

Molecular Formula C19H26O2
Molecular Weight 289.433
CAS No. 57983-88-7
Cat. No. B565183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl Estradiol-d3
CAS57983-88-7
Synonyms(17β)-3-Methoxyestra-1,3,5(10)-trien-17-ol-d3;  17β-Estradiol-d3 3-Methyl Ether;  3-Methoxy-13β-methyl-1,3,5(10)-gonatrien-17β-ol-d3;  3-Methoxyestradiol-d3;  NSC 58851-d3; 
Molecular FormulaC19H26O2
Molecular Weight289.433
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
InChIInChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15-,16-,17+,18+,19+/m1/s1/i8D2,18D
InChIKeyULAADVBNYHGIBP-NQZLLTOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl Estradiol-d3 (CAS 57983-88-7): Deuterated Internal Standard for Estradiol Metabolite Quantification


3-O-Methyl Estradiol-d3 (CAS 57983-88-7) is a tri-deuterated analog of 3-O-Methyl Estradiol (also known as Estradiol 3-Methyl Ether, EDME; unlabeled CAS 1035-77-4), featuring deuterium substitution at the 3-methoxy position [1]. With a molecular formula of C₁₉H₂₃D₃O₂ and molecular weight of 289.43 g/mol, this stable isotope-labeled compound serves primarily as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) assays targeting 3-O-Methyl Estradiol in biological matrices . The parent compound EDME is a synthetic estrogen derivative that acts as a potent and isoform-selective inhibitor of the lysosomal cation channel TRPML1 (IC₅₀ = 0.22–0.6 µM) and disrupts microtubule networks in mammalian cells (EC₅₀ = 9 µM) [2].

Why 3-O-Methyl Estradiol-d3 Cannot Be Replaced by Unlabeled or Alternative Deuterated Analogs


In quantitative LC-MS/MS and GC-MS bioanalysis, the internal standard must closely match the physicochemical behavior of the target analyte to compensate for matrix effects, extraction recovery variability, and ionization fluctuations [1]. Unlabeled 3-O-Methyl Estradiol cannot serve as an IS for itself due to identical mass transitions, while alternative deuterated estradiol analogs (e.g., estradiol-d3, 3-O-Methyl Estradiol-d5) differ in chromatographic retention time, ionization efficiency, or deuterium-induced isotope effects that invalidate direct substitution [2]. The specific +3 Da mass shift and deuterium placement at the 3-methoxy position of 3-O-Methyl Estradiol-d3 provide a unique analytical signature that matches the parent analyte's chromatographic behavior while ensuring baseline mass resolution — a combination not replicable by any other commercially available isotopologue [3].

3-O-Methyl Estradiol-d3: Comparator-Based Quantitative Differentiation Evidence


Mass Spectrometric Resolution: +3 Da Shift vs. Unlabeled 3-O-Methyl Estradiol

3-O-Methyl Estradiol-d3 provides a +3.02 Da mass shift relative to the unlabeled parent compound (MW 289.43 vs. 286.41 g/mol), enabling unambiguous selected reaction monitoring (SRM) discrimination without isotopic peak overlap [1]. This mass increment, arising from three deuterium atoms at the 3-methoxy position, is sufficient to avoid cross-talk with the [M+2] natural abundance isotopologue of the unlabeled analyte while remaining small enough to maintain near-identical chromatographic retention [2]. In contrast, the d5 analog (MW 291.44) produces a larger +5 Da shift that may introduce measurable deuterium isotope effects on reversed-phase retention time [3].

LC-MS/MS Isotope Dilution Internal Standard Mass Shift

TRPML1 Inhibitory Potency and Isoform Selectivity: EDME vs. 17β-Estradiol vs. ML-SI3

The parent compound 3-O-Methyl Estradiol (EDME) is the first identified highly potent and isoform-selective TRPML1 antagonist. In whole-endolysosomal patch-clamp electrophysiology, EDME inhibited TRPML1 with an IC₅₀ of 0.22–0.6 µM, demonstrating approximately 10-fold selectivity over TRPML2 (IC₅₀ = 5.9 µM) and approximately 33-fold selectivity over TRPML3 (IC₅₀ = 19.5 µM) [1]. In contrast, 17β-estradiol was significantly weaker (TRPML1 IC₅₀ = 5.3 µM), representing an approximately 10–24 fold loss of potency relative to EDME [2]. The previously available TRPML inhibitor ML-SI3 showed an IC₅₀ of 4.7 µM at TRPML1 but with reversed selectivity (stronger on TRPML2, IC₅₀ = 1.7 µM), making it >20-fold weaker on TRPML1 than EDME [3]. EDME also showed no meaningful inhibition across a broad panel of other TRP channels (TRPC3-7, TRPM2/3/8, TRPV1-4, TPC2), confirming its high target selectivity [4].

TRPML1 Ion Channel Autophagy Cancer Selectivity

Microtubule Disruption Potency: EDME vs. 2-Methoxyestradiol and 17β-Estradiol in V79 Cells

3-O-Methyl Estradiol (EDME) disrupts cytoplasmic microtubule networks in V79 Chinese hamster cells with an EC₅₀ of 9 µM and inhibits cell proliferation by 92% at 20 µM . In a systematic comparative study of 30 natural estrogen derivatives, 17β-estradiol exhibited an EC₅₀ of 10 µM for microtubule disruption, 3-alkyl ethers (C1 to C3) of estradiol showed values similar to estradiol, while 2-methoxyestradiol demonstrated the strongest activity (EC₅₀ = 2 µM) [1]. A strong correlation was established between EC₅₀ values for microtubule disruption and growth-inhibitory activity across all tested compounds [2]. Importantly, the microtubule-disruptive effect is non-genomic — it is not prevented by cycloheximide or actinomycin D, and occurs independent of estrogen receptor status [3].

Microtubule Disruption V79 Cells Cytoskeleton Estrogen EC50

Internal Standard Quantification Accuracy: Class-Level Evidence from Deuterated Estradiol Reference Methods

Although no published study directly reports method validation data for 3-O-Methyl Estradiol-d3 as an internal standard, class-level evidence from the NIST reference measurement procedure for serum estradiol-17β using estradiol-d3 as internal standard establishes the performance benchmark for deuterated estrogen SIL-IS methods [1]. The NIST method achieved within-set CVs of 0.6–2.2%, between-set CVs of 0.2–0.4%, and recovery of 100.7–101.8% across three Certified Reference Materials [2]. Detection limit at S/N ≈ 3 was 0.6 pg estradiol, with linearity correlation coefficients of 0.998–1.000 [3]. In a complementary GC-MS/MS isotope dilution study, assay accuracies for deuterated estrogen internal standards were in the −11% to +14% range with LOQs of 13–21 pg/mL from human serum [4]. These metrics establish the accuracy and precision attainable with deuterated estrogen SIL-IS workflows and provide a validated framework for 3-O-Methyl Estradiol-d3 method development.

Isotope Dilution Reference Measurement Procedure LC-MS/MS Accuracy Precision

Deuterium Labeling Position: 3-Methoxy Site Specificity vs. Alternative Labeling Patterns

3-O-Methyl Estradiol-d3 incorporates deuterium specifically at the 3-methoxy position, distinguishing it from alternative deuterated estradiol isotopologues that label different positions (e.g., estradiol-2,4,16,16-d4, estradiol-d5 with ring labeling) . Position-specific deuteration is critical for metabolic tracing studies: the 3-methoxy group is metabolically stable under phase I metabolism, whereas deuterium at ring positions (e.g., C-2, C-4, C-16) may be lost during CYP450-mediated hydroxylation, compromising isotopic integrity [1]. The commercial availability of the d3 isotopologue with 98%+ chemical purity and specified isotopic enrichment enables reliable use as both a quantitative internal standard and a metabolic tracer . In contrast, the d5 analog (3-O-Methyl Estradiol-d5) may contain mixed isotopologues with variable deuterium incorporation across five positions, potentially introducing quantitative uncertainty in MS response factors [2].

Deuterium Labeling Isotopic Enrichment Metabolic Stability Tracer Studies

3-O-Methyl Estradiol-d3: Recommended Application Scenarios Based on Quantitative Evidence


LC-MS/MS Quantification of EDME in Pharmacokinetic and Target Engagement Studies

For preclinical pharmacokinetic studies of EDME as a TRPML1 inhibitor tool compound, 3-O-Methyl Estradiol-d3 serves as the matched SIL-IS for LC-MS/MS quantification in plasma, tissue homogenates, and cellular matrices. The +3 Da mass shift enables SRM-based detection without interference from endogenous estradiol metabolites, while the d3 labeling at the metabolically stable 3-methoxy position preserves isotopic integrity throughout the analytical workflow [1]. Method validation should target the class-level benchmark established by the NIST estradiol-d3 reference measurement procedure: within-set CV ≤ 2.2%, between-set CV ≤ 0.4%, and recovery within 100.7–101.8% [2].

Metabolic Pathway Tracing of Methylated Estrogen Derivatives

The position-specific 3-methoxy deuteration enables metabolic tracing studies where 3-O-Methyl Estradiol-d3 is used to distinguish exogenous EDME from endogenously produced 3-methoxyestradiol metabolites. Unlike ring-deuterated estradiol analogs, the d3 label at the 3-methoxy group is resistant to loss during CYP450-mediated phase I oxidation at ring positions (C-2, C-4, C-16), ensuring that the isotopic signature of the administered compound remains intact throughout the metabolic cascade [1]. This application is particularly relevant for studies investigating the metabolic fate of methylated estrogens in breast cancer models, where endogenous 2-methoxyestradiol and 4-methoxyestradiol are concurrently produced by catechol-O-methyltransferase (COMT) [2].

TRPML1 Target Engagement and Autophagy Research in Triple-Negative Breast Cancer

EDME is the first identified highly potent and isoform-selective TRPML1 antagonist (IC₅₀ = 0.22–0.6 µM), with demonstrated efficacy in inhibiting autophagy, TFEB nuclear translocation, and triple-negative breast cancer cell migration and invasion — all independent of estrogen receptor signaling [1]. 3-O-Methyl Estradiol-d3 enables quantitative correlation of cellular EDME exposure with TRPML1 target engagement by providing a matched internal standard for intracellular concentration monitoring via LC-MS/MS. This application is uniquely enabled by EDME's ~10-fold selectivity for TRPML1 over TRPML2 and ~33-fold selectivity over TRPML3, a pharmacological profile not shared by any other commercially available TRPML modulator [2].

Method Development and Validation for Estradiol Impurity Profiling in Pharmaceutical QC

3-O-Methyl Estradiol is a known impurity and degradation product in estradiol hemihydrate pharmaceutical formulations [1]. 3-O-Methyl Estradiol-d3 serves as the isotopic internal standard for validated HPLC-UV or LC-MS methods used in ANDA (Abbreviated New Drug Application) submissions, method validation (AMV), and quality control release testing [2]. The deuterated IS corrects for matrix effects in complex formulation excipient backgrounds, enabling accurate quantification of 3-O-Methyl Estradiol at impurity threshold levels specified by pharmacopoeial monographs. The d3 analog is preferred over the d5 analog for this application because the smaller mass shift minimizes potential deuterium-induced chromatographic resolution from the unlabeled impurity peak, ensuring accurate co-elution-based matrix correction [3].

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